Product packaging for 4-Butoxy-3-methoxy-benzaldehyde oxime(Cat. No.:CAS No. 2411-34-9)

4-Butoxy-3-methoxy-benzaldehyde oxime

Cat. No.: B2403958
CAS No.: 2411-34-9
M. Wt: 223.272
InChI Key: RECLEGUQTFXNDS-UHFFFAOYSA-N
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Description

Overview of Oxime Derivatives in Contemporary Organic Synthesis

Oximes are a class of organic compounds derived from the reaction of hydroxylamine (B1172632) with aldehydes or ketones. ontosight.ai They are notable for their versatility and have a wide range of applications in organic chemistry. ontosight.ai Historically, oximes have been instrumental for the protection, purification, and characterization of carbonyl compounds. ijprajournal.com In contemporary organic synthesis, their significance has expanded considerably.

Oxime derivatives serve as crucial intermediates in the synthesis of a variety of nitrogen-containing compounds. ijprajournal.com For instance, they can be readily converted into amines, nitriles, and amides through reactions such as the Beckmann rearrangement. ijprajournal.com Their nucleophilic character makes them valuable precursors for preparing nitrones and hydroximinoyl chlorides. researchgate.net Beyond their role as synthetic intermediates, oximes are utilized in the production of industrial polymers like Nylon-6, where caprolactam, derived from an oxime, is a key monomer. ontosight.ai They also find applications as ligands in catalysis and have been investigated for their roles in materials science. ontosight.aiguidechem.com The diverse reactivity of the oxime functional group ensures its continued importance in the development of new synthetic methodologies. nsf.gov

Contextualization of Benzaldehyde (B42025) Oximes within Aromatic Compound Chemistry

Benzaldehyde oximes are a specific subclass of aromatic aldehyde oximes, derived from benzaldehyde. wikipedia.org The synthesis of these compounds typically involves the condensation reaction between an aromatic aldehyde and hydroxylamine hydrochloride, often in a weakly acidic or basic medium. ontosight.airesearchgate.net This reaction is generally efficient and can be performed under various conditions, including environmentally friendly methods using water as a solvent. researchgate.netnih.gov

The chemistry of benzaldehyde oximes is rich and varied. They can undergo a range of transformations, making them valuable in the synthesis of other aromatic compounds. wikipedia.orgnih.gov A key reaction of benzaldehyde oximes is the Beckmann rearrangement, which converts the oxime into a benzamide. wikipedia.org They can also be dehydrated to form benzonitriles or hydrolyzed back to the original benzaldehyde. wikipedia.org The reactivity of the benzene (B151609) ring and the oxime functional group can be influenced by the presence of various substituents on the aromatic ring, which can alter the electron density and steric environment of the molecule. nih.gov This tunability makes benzaldehyde oximes versatile platforms for creating diverse molecular architectures.

Rationale for Investigating 4-Butoxy-3-methoxy-benzaldehyde oxime within Advanced Organic Chemistry Research

The specific investigation of this compound in advanced organic chemistry research is driven by the desire to understand how modifications to the molecular structure influence its properties and reactivity. This compound is a derivative of vanillin (B372448) oxime (4-hydroxy-3-methoxybenzaldehyde oxime), where the hydroxyl group is replaced by a butoxy group. ontosight.ai

This structural change from a hydroxyl to a butoxy group is significant. The introduction of the butyl chain increases the lipophilicity of the molecule, which can alter its solubility in various organic solvents and its interaction with other molecules. In the context of medicinal chemistry, such modifications are often explored to improve a compound's pharmacokinetic properties. The presence of two alkoxy groups (butoxy and methoxy) on the benzene ring can also influence the electronic properties of the aromatic system and the reactivity of the oxime functional group. researchgate.net

Research into this compound would likely focus on several key areas:

Synthetic Utility : Exploring its use as a building block for more complex molecules. The modified electronic and steric properties could lead to different outcomes in reactions compared to its hydroxyl-containing counterpart.

Material Science : Investigating its potential incorporation into polymers or other materials where its specific properties, such as increased hydrophobicity, could be advantageous. ontosight.ai

Comparative Studies : Using it as a model compound to systematically study the effect of alkoxy substituent chain length on the physical and chemical properties of benzaldehyde oximes.

The study of specifically substituted aromatic compounds like this compound allows for a deeper understanding of structure-property relationships, which is a fundamental aspect of advanced organic chemistry. weebly.com

Interactive Data Table: Properties of Related Benzaldehyde Oximes

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Substituents
Benzaldehyde oximeC₇H₇NO121.14None
4-Methoxybenzaldehyde (B44291) oximeC₈H₉NO₂151.164-methoxy
4-Hydroxy-3-methoxybenzaldehyde oxime (Vanillin oxime)C₈H₉NO₃167.164-hydroxy, 3-methoxy
This compoundC₁₂H₁₇NO₃223.274-butoxy, 3-methoxy

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B2403958 4-Butoxy-3-methoxy-benzaldehyde oxime CAS No. 2411-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-4-7-16-11-6-5-10(9-13-14)8-12(11)15-2/h5-6,8-9,14H,3-4,7H2,1-2H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECLEGUQTFXNDS-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Butoxy 3 Methoxy Benzaldehyde Oxime

Strategies for the Preparation of Aromatic Aldehyde Oximes

The conversion of an aromatic aldehyde to its corresponding oxime is a well-established transformation in organic chemistry. nih.gov Several strategies exist, with the most common being the direct condensation with a hydroxylamine (B1172632) derivative. However, alternative pathways have also been explored.

The most prevalent method for synthesizing oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. byjus.comnumberanalytics.com This reaction, when applied to an aldehyde, produces an aldoxime. byjus.com The process is a nucleophilic addition-elimination reaction.

For the synthesis of aromatic aldoximes, various conditions have been employed. These include using hydroxylamine hydrochloride with a base in solvents like ethanol (B145695) or even in greener media such as mineral water at room temperature, which can lead to high yields. ias.ac.in

While direct condensation is the most common route, other synthetic strategies for oxime formation exist. These alternative pathways can be valuable under specific circumstances or for substrates where the condensation reaction is problematic.

One notable alternative is the oxidation of primary amines. nih.gov For instance, various aliphatic amines can be efficiently oxidized to oximes using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Another method involves a one-pot reaction of aromatic aldehydes with ethylenediamine (B42938) and an oxidizing agent like Oxone® in water to produce aldoximes in excellent yields. nih.gov

Additionally, oximes can be derived from nitro compounds. byjus.com This can involve the reaction of hydrogen-donating reagents with nitro compounds or the isomerization of nitroso compounds. byjus.com While less direct for synthesizing an oxime from an aldehyde, these methods contribute to the broader array of synthetic tools available for accessing the oxime functional group. mdpi.com

Precursor Synthesis and Functional Group Introduction

The direct precursor required for the synthesis of 4-Butoxy-3-methoxy-benzaldehyde oxime is 4-Butoxy-3-methoxy-benzaldehyde. The synthesis of this precursor is a critical step that involves the regioselective introduction of the necessary functional groups onto the benzene (B151609) ring.

The most logical and widely used starting material for the synthesis of 4-Butoxy-3-methoxy-benzaldehyde is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). nih.govresearchgate.net Vanillin is an abundant and cost-effective biosourced building block that already contains the required aldehyde, methoxy (B1213986), and a hydroxyl group in the correct positions on the aromatic ring. wikipedia.org

The synthesis involves the conversion of the phenolic hydroxyl group of vanillin into a butoxy ether. This is typically achieved through the Williamson ether synthesis. gold-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this reaction, the hydroxyl group of vanillin is first deprotonated by a base (such as potassium carbonate or sodium hydroxide) to form a more nucleophilic phenoxide ion. gold-chemistry.orgyoutube.com This phenoxide ion then acts as a nucleophile, attacking an alkylating agent like 1-bromobutane (B133212) or 1-iodobutane (B1219991) in an SN2 reaction to form the ether linkage. wikipedia.orgmasterorganicchemistry.com The result is the desired product, 4-Butoxy-3-methoxy-benzaldehyde.

The challenge of regioselectivity—placing substituents at the correct positions on a benzene ring—is efficiently addressed by starting with vanillin. Vanillin's natural structure provides the 3-methoxy and 4-hydroxy substitution pattern, precluding the need for complex aromatic substitution reactions to install these groups. wikipedia.orgudel.edu

The subsequent butylation reaction is also highly selective. The Williamson ether synthesis preferentially occurs at the more acidic phenolic hydroxyl group rather than any alcoholic hydroxyl groups, were they present. wikipedia.org Since vanillin's only hydroxyl group is phenolic, the alkylation with a butyl halide proceeds regioselectively at the C4 position, leaving the methoxy group at C3 and the aldehyde group at C1 untouched. nih.govresearchgate.net This strategy ensures the precise and efficient construction of the required 4-butoxy-3-methoxy arrangement on the benzaldehyde (B42025) scaffold.

Optimization of Reaction Conditions for High Stereoselectivity (E/Z Isomerism)

A significant aspect of oxime synthesis is the potential for stereoisomerism around the C=N double bond, leading to the formation of E and Z isomers. numberanalytics.com For aldoximes derived from aromatic aldehydes, these isomers can have different physical properties and biological activities, making their selective synthesis a key objective. researchgate.net The ratio of these isomers can be influenced by various reaction conditions. researchgate.net

The stereochemical outcome of the oximation of benzaldehyde, for example, can be directed by the choice of solvent and base, with a reaction in methanol (B129727) at room temperature yielding predominantly the Z-isomer. wikipedia.org The position of the equilibrium between the E and Z isomers is also dependent on temperature. researchgate.net

For the stereoselective synthesis of oximes, specific catalysts and conditions have been developed. For instance, the reaction of aldehydes with hydroxylamine hydrochloride in the solid state or in solution using specific catalysts can favor one isomer over the other. One study reported that using CuSO₄ as a catalyst favored the formation of the E-isomer, while K₂CO₃ favored the Z-isomer. researchgate.net This allows for targeted synthesis of a specific stereoisomer by selecting the appropriate catalytic system.

Below is an interactive data table summarizing the effect of different catalysts on the stereoselectivity of the reaction between 4-chlorobenzaldehyde (B46862) and hydroxylamine hydrochloride, which serves as a model for substituted aromatic aldehydes.

This data illustrates that by carefully selecting the catalyst and reaction phase (solid-state vs. solution), a high degree of control over the E/Z isomer ratio can be achieved for aromatic aldoximes. researchgate.netresearchgate.net Furthermore, acid-promoted isomerization can be used to convert a mixture of isomers into the more stable E isomer. google.com Applying these principles to the synthesis of this compound would allow for the targeted production of either the E or Z isomer in high purity.

Catalysis in Oxime Formation (e.g., Acidic Media, Aniline)

The formation of an oxime from an aldehyde is a condensation reaction that can be significantly accelerated by catalysts. The rate of reaction is pH-dependent, with optimal conditions typically found in mildly acidic media. This is because the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine. However, if the medium is too acidic, the hydroxylamine nucleophile itself becomes protonated, rendering it non-nucleophilic and halting the reaction.

Aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts for oxime formation. nih.gov These catalysts are particularly advantageous as they can enhance the reaction rate at neutral pH, which is beneficial for substrates that may be unstable under acidic conditions. nih.govacs.org Substituted anilines with electron-donating groups have been shown to be superior catalysts for oxime-based conjugations at pH 7. nih.gov For instance, p-phenylenediamine (B122844) has demonstrated significantly higher efficiency than aniline across a pH range of 4-7. nih.gov The catalytic cycle involves the formation of a highly reactive protonated Schiff base intermediate with the aldehyde, which is then readily attacked by hydroxylamine to form the oxime and regenerate the aniline catalyst.

The traditional method for synthesizing oximes often involves refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate, which serves to neutralize the liberated HCl. ijprajournal.com

Table 1: Comparison of Catalytic Conditions in Oxime Synthesis

Catalyst System pH Range Key Advantages
Acidic Media Typically 4-5 Increases electrophilicity of the carbonyl carbon.
Aniline Neutral (pH 7) Effective for acid-sensitive substrates; avoids protonation of hydroxylamine. nih.gov

| Substituted Anilines | Neutral (pH 7) | Can offer significantly faster reaction rates compared to uncatalyzed or aniline-catalyzed reactions. nih.govacs.org |

Solvent Effects on Stereochemical Outcome

The reaction between an aldehyde and hydroxylamine can result in the formation of two geometric isomers, the (E) and (Z) oximes. The stereochemical outcome of the reaction can be influenced by the choice of solvent, which can affect the stability of the transition states leading to the different isomers.

For example, the synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride in methanol at room temperature has been reported to yield a mixture of 82% (Z)-isomer and 9% (E)-isomer. wikipedia.org This indicates a kinetic preference for the formation of the (Z)-isomer under these specific conditions. The polarity of the solvent, its ability to form hydrogen bonds, and its steric bulk can all play a role in directing the stereoselectivity of the reaction. While specific studies on the stereochemical outcome for this compound are not prevalent, the principles derived from structurally similar benzaldehyde oximes suggest that the choice of solvent is a critical parameter to control for achieving a desired isomeric ratio.

Table 2: Solvent Influence on the Synthesis of Benzaldehyde Oxime

Solvent Temperature Isomeric Ratio (Z:E)

Temperature and Reaction Time Parameters

Temperature and reaction time are crucial parameters that must be optimized to ensure complete reaction and minimize the formation of by-products. The synthesis of oximes can be carried out over a wide range of temperatures, from room temperature to reflux conditions, depending on the reactivity of the starting aldehyde and the chosen catalytic system.

For instance, a patent describing the synthesis of the related 4-methoxybenzaldehyde (B44291) oxime specifies a reaction temperature controlled between 0–40 °C, with a preferred range of 15–35 °C, and reaction times between 1 to 50 hours, with a preference for 2 to 8 hours. google.com In other reported syntheses of vanillin derivatives, reactions have been conducted at room temperature for durations ranging from 5 to 20 hours. orientjchem.org Generally, higher temperatures lead to faster reaction rates, but may also promote side reactions or decomposition of the product. Therefore, these parameters are typically optimized for each specific substrate to achieve the best balance of reaction speed and yield.

Table 3: Exemplary Temperature and Time Parameters for Substituted Benzaldehyde Oxime Synthesis

Compound Temperature Reaction Time Reference
4-methoxybenzaldehyde oxime 15–35 °C 2–8 hours google.com
4-phenacyloxy 3-methoxy benzaldehyde Room Temperature 5 hours orientjchem.org

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of environmentally benign methods for chemical synthesis. For oxime formation, this has led to the exploration of several green chemistry approaches that aim to reduce waste, avoid hazardous solvents, and utilize milder reaction conditions.

One prominent green approach is the use of solvent-free or "grindstone" chemistry. nih.govd-nb.info This mechanochemical method involves grinding the solid reactants (the aldehyde and hydroxylamine hydrochloride) together, sometimes with a solid catalyst like bismuth(III) oxide (Bi2O3), using a mortar and pestle. d-nb.info This technique often leads to high yields in very short reaction times and completely eliminates the need for solvents, thus preventing the generation of solvent waste. d-nb.info

The use of greener solvents is another important strategy. Water or ethanol are often preferred over traditional organic solvents due to their low toxicity and environmental impact. researchgate.net The synthesis of aryl oximes has been demonstrated with high efficiency in mineral water at room temperature, presenting an economical and environmentally friendly alternative. ijprajournal.com Furthermore, the use of natural acids, such as those found in fruit juices, as catalysts represents an innovative green approach to oxime synthesis, replacing traditional and often more hazardous acid catalysts. ijprajournal.com These methods, developed for vanillin and other aromatic aldehydes, are directly applicable to the synthesis of this compound, offering pathways that are both efficient and sustainable. researchgate.netresearchgate.net

Table 4: Overview of Green Chemistry Approaches for Oxime Synthesis

Approach Description Advantages
Solvent-Free Synthesis (Grindstone Chemistry) Reactants are ground together in a mortar and pestle, often with a solid catalyst. nih.govd-nb.info Eliminates solvent waste, reduces reaction times, often high yields. d-nb.info
Aqueous Media Using water or mineral water as the reaction solvent. ijprajournal.com Environmentally benign, low cost, safe.
Natural Acid Catalysts Utilizing aqueous extracts from plants or fruit juices as acid catalysts. ijprajournal.com Renewable, non-toxic, sustainable.

| Ethanol as Solvent | Employing ethanol as a biodegradable and less toxic solvent alternative. researchgate.net | Greener solvent profile compared to many traditional organic solvents. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butoxy 3 Methoxy Benzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides valuable information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 4-Butoxy-3-methoxy-benzaldehyde oxime provides crucial information about the number and types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of neighboring atoms and functional groups.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The proton on the oxime group (-NOH) typically appears as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration. The protons of the butoxy and methoxy (B1213986) groups will appear in the aliphatic region of the spectrum. The interpretation of the ¹H NMR spectrum is based on the analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-NOH 8.0 - 9.0 s (broad) 1H
Ar-H (ortho to -CH=NOH) 7.2 - 7.4 d 1H
Ar-H (ortho to -OBu) 6.8 - 7.0 d 1H
Ar-H (ortho to -OMe) 7.0 - 7.2 dd 1H
-CH=NOH 8.1 - 8.3 s 1H
-OCH₂- (Butoxy) 3.9 - 4.1 t 2H
-OCH₃ (Methoxy) 3.8 - 3.9 s 3H
-CH₂- (Butoxy, position 2) 1.7 - 1.9 m 2H
-CH₂- (Butoxy, position 3) 1.4 - 1.6 m 2H
-CH₃ (Butoxy) 0.9 - 1.0 t 3H

Note: Predicted values are based on the analysis of structurally similar compounds. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbons attached to oxygen atoms appearing at lower field. The carbon of the oxime group (C=NOH) is also expected in this region. The aliphatic carbons of the butoxy and methoxy groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=NOH 148 - 152
Ar-C (ipso to -CH=NOH) 128 - 132
Ar-C (ipso to -OBu) 149 - 153
Ar-C (ipso to -OMe) 147 - 151
Ar-CH (ortho to -CH=NOH) 110 - 114
Ar-CH (ortho to -OBu) 112 - 116
Ar-CH (ortho to -OMe) 120 - 124
-OCH₂- (Butoxy) 68 - 72
-OCH₃ (Methoxy) 55 - 58
-CH₂- (Butoxy, position 2) 30 - 34
-CH₂- (Butoxy, position 3) 18 - 22
-CH₃ (Butoxy) 13 - 15

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivities within the butoxy group and confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached. It allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups, for instance, confirming the attachment of the butoxy and methoxy groups to the benzene ring and the position of the oxime group.

Stereochemical Analysis using NMR Data for E/Z Isomers

The C=N double bond of the oxime group can exist as two stereoisomers, the E (entgegen) and Z (zusammen) isomers. These isomers are diastereomers and can, in principle, be distinguished by NMR spectroscopy. The chemical shifts of the protons and carbons near the C=N bond can differ between the two isomers.

In benzaldehyde (B42025) oximes, the proton of the -CH=NOH group is often observed at a slightly different chemical shift for the E and Z isomers. The relative stereochemistry can also influence the chemical shifts of the aromatic protons. The presence of two sets of signals in the NMR spectra would indicate the presence of a mixture of isomers. The ratio of the isomers can be determined by integrating the corresponding signals. For many substituted benzaldehyde oximes, the E isomer is the thermodynamically more stable and therefore the major product.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, C-O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
O-H (oxime) 3100 - 3500 (broad) Stretching
C-H (aromatic) 3000 - 3100 Stretching
C-H (aliphatic) 2850 - 3000 Stretching
C=N (oxime) 1620 - 1680 Stretching
C=C (aromatic) 1450 - 1600 Stretching
C-O (aryl ether) 1200 - 1270 Asymmetric Stretching
C-O (alkyl ether) 1000 - 1150 Stretching
N-O (oxime) 930 - 960 Stretching

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of the molecular ion upon electron impact would lead to the formation of various daughter ions. The analysis of these fragment ions can provide valuable information about the different structural units within the molecule.

Common fragmentation pathways for this type of molecule include the loss of the butoxy group, the methoxy group, and cleavage of the oxime functionality. The presence of characteristic fragment ions in the mass spectrum helps to confirm the proposed structure.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion
[M]⁺ Molecular ion
[M - 17]⁺ Loss of •OH
[M - 31]⁺ Loss of •OCH₃
[M - 73]⁺ Loss of •C₄H₉O
[M - 57]⁺ Loss of •C₄H₉

Note: Predicted values are based on general fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule based on its exact mass. For this compound, with the molecular formula C₁₂H₁₇NO₃, HRMS can distinguish its mass from other isobaric compounds, thereby confirming its elemental composition.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This calculated value serves as a benchmark against which the experimentally determined mass is compared, typically with a mass accuracy requirement in the low parts-per-million (ppm) range for confident identification.

ParameterValue
Molecular FormulaC₁₂H₁₇NO₃
Calculated Nominal Mass223.12 g/mol
Calculated Monoisotopic (Exact) Mass223.120844 Da

Fragmentation Pathway Analysis to Confirm Substructure

In addition to providing the exact mass of the molecular ion, mass spectrometry induces fragmentation of the molecule, yielding a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of these fragmentation pathways provides crucial information for confirming the compound's substructure. Electron ionization (EI) is a common technique used to generate these fragments.

The fragmentation of this compound is expected to follow patterns characteristic of substituted benzaldehydes, ethers, and oximes. Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of bonds adjacent to the oxime and the aromatic ring.

Loss of Alkoxy Groups: Elimination of the butoxy (•OC₄H₉) or methoxy (•OCH₃) radicals.

Cleavage within the Butyl Chain: Fragmentation of the butoxy group, such as the loss of butene (C₄H₈) via a McLafferty-type rearrangement. nih.gov

Ring Fragmentation: Cleavage of the aromatic ring structure itself.

Based on studies of similar structures like 4-hydroxy-3-methoxybenzaldehyde, characteristic losses involving the aldehyde/oxime group and the methoxy substituent are expected. researchgate.net For instance, the fragmentation of benzaldehyde itself typically shows prominent peaks corresponding to the loss of a hydrogen atom ([M-1]⁺) and the formyl radical ([M-29]⁺), leading to the stable benzoyl and phenyl cations, respectively. docbrown.infolibretexts.org

Plausible Fragment IonProposed Structure/LossExpected m/z
[M-•OH]⁺Loss of hydroxyl radical from oxime206
[M-•CH₃O]⁺Loss of methoxy radical192
[M-C₄H₈]⁺•Loss of butene from butoxy group167
[M-•C₄H₉O]⁺Loss of butoxy radical150
[C₇H₇O]⁺Benzoyl-type cation107
[C₆H₅]⁺Phenyl cation77

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. For this compound, the spectrum is dominated by electronic transitions within the conjugated system composed of the benzene ring and the carbon-nitrogen double bond of the oxime group.

The primary electronic transitions observed are:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the C=N bond.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital.

The presence of the methoxy (-OCH₃) and butoxy (-OC₄H₉) groups, which are electron-donating auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde oxime. This shift is due to the delocalization of lone-pair electrons from the oxygen atoms into the aromatic π system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This phenomenon can be indicative of intramolecular charge-transfer (ICT) character within the molecule. researchgate.net

Electronic TransitionInvolved OrbitalsExpected Characteristics
π → πAromatic Ring, C=NHigh molar absorptivity (ε), strong absorption band
n → πN and O lone pairs, C=N, C=OLow molar absorptivity (ε), weak absorption band, often obscured by π → π* transitions

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating potential isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC): As a non-destructive technique, HPLC, particularly in the reverse-phase mode (RP-HPLC), is ideal for purity determination. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from non-polar and highly polar impurities. Purity is assessed by integrating the peak area of the analyte relative to the total area of all detected peaks, typically using a UV detector set to an absorption maximum of the compound. Ultra-High Performance Liquid Chromatography (UPLC) can be employed for even faster and more efficient separations. researchgate.net

Gas Chromatography (GC): GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds like benzaldehyde oximes. researchgate.netund.edu The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-30 or HP-5MS). rsc.orgresearchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. rsc.orgnih.gov A significant advantage of GC is its ability to separate geometric isomers. Oximes can exist as E (anti) and Z (syn) isomers, which often have different physical properties and can be resolved chromatographically. nih.govwikipedia.org

TechniqueTypical Stationary PhasePrimary ApplicationKey Advantages
RP-HPLCC18 (Octadecylsilane)Purity assessment, quantificationNon-destructive, suitable for a wide range of polarities
GC-FID/MSPolysiloxane (e.g., OV-101, HP-5)Purity assessment, isomer separation (E/Z)High resolution, separation of geometric isomers, structural confirmation with MS

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not described in the available literature, its solid-state conformation and intermolecular interactions can be reliably inferred from crystallographic studies of closely related compounds, such as other substituted benzaldehyde oximes. rsc.org

Studies on various para-substituted benzaldehyde oximes reveal a common and robust supramolecular motif: the formation of centrosymmetric dimers through O–H⋯N hydrogen bonds between the oxime functionalities of two neighboring molecules. rsc.org This interaction is a primary driver of the crystal packing in such compounds. scispace.com

Crystallographic Data for the Analogous Compound 4-hydroxy-3-methoxybenzaldehyde oxime nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)6.3704
b (Å)16.6534
c (Å)7.5759
β (°)93.9516
Primary Intermolecular InteractionO–H⋯N hydrogen-bonded dimers

Computational Chemistry and Quantum Mechanical Investigations of 4 Butoxy 3 Methoxy Benzaldehyde Oxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. conicet.gov.ar Functionals such as Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are widely used. nih.gov These methods, often paired with Pople-style basis sets like 6-311++G(d,p), allow for the reliable calculation of optimized geometries, vibrational frequencies, and other molecular properties. nih.govresearchgate.net For 4-Butoxy-3-methoxy-benzaldehyde oxime, DFT calculations are essential for predicting its fundamental characteristics.

The flexibility of the butoxy and methoxy (B1213986) groups, along with the oxime moiety, means that this compound can exist in multiple conformations. A thorough conformational analysis is the first step in any computational study to identify the most stable three-dimensional structure, known as the global energy minimum. This is typically achieved by performing a potential energy surface (PES) scan, where key dihedral angles are systematically rotated to map the energy landscape. researchgate.net For the title compound, the critical dihedral angles would include those defining the orientation of the butoxy and methoxy groups relative to the benzene (B151609) ring and the orientation of the oxime's -OH group.

The conformer with the lowest energy is then used for subsequent calculations of properties like vibrational frequencies and NMR chemical shifts. The relative energies of other stable conformers (local minima) can also provide insight into the molecule's dynamic behavior in solution.

Table 1: Key Dihedral Angles for Conformational Scan of this compound

Dihedral AngleAtoms InvolvedDescription
τ1C(ring)-C(ring)-O-C(butoxy)Orientation of the butoxy group relative to the benzene ring.
τ2C(ring)-O-C-CRotation around the C-O bond within the butoxy chain.
τ3C(ring)-C(ring)-O-C(methoxy)Orientation of the methoxy group relative to the benzene ring.
τ4C(ring)-C(aldehyde)-C=NOrientation of the oxime group relative to the benzene ring.
τ5C(aldehyde)-C=N-ODefines the E (anti) or Z (syn) configuration of the oxime.

Once the minimum energy geometry is determined, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman data to validate the accuracy of the computational model. nih.govresearchgate.net

Theoretical vibrational analysis allows for the assignment of specific spectral bands to the corresponding molecular motions, such as C=N stretching of the oxime, C-O stretching of the ether groups, and various bending and rocking modes of the aromatic ring and alkyl chain. nih.govresearchgate.net This detailed assignment provides a deeper understanding of the molecule's structural dynamics.

Table 2: Predicted Vibrational Modes and Frequencies for this compound

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
O-H StretchOxime (-NOH)~3300 - 3500
C-H Stretch (Aromatic)Benzene Ring~3000 - 3100
C-H Stretch (Aliphatic)Butoxy Group~2850 - 2960
C=N StretchOxime~1600 - 1650
C=C StretchAromatic Ring~1450 - 1600
C-O StretchEther Linkages~1050 - 1250
N-O StretchOxime~930 - 960

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable DFT-based approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. rsc.orgimist.maimist.ma From these tensors, the isotropic chemical shifts (δ) for nuclei like ¹H and ¹³C can be predicted. nih.govresearchgate.net These theoretical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), and then correlated with experimental NMR data. nih.gov

This comparison is a powerful tool for structure elucidation and verification. researchgate.net For this compound, GIAO calculations can definitively assign the signals for each proton and carbon atom. Furthermore, it is particularly useful for determining the stereochemistry of the oxime group, as the chemical shifts of atoms near the C=N bond are sensitive to whether the oxime is in the E or Z configuration. rsc.org

Table 3: Conceptual Comparison of Experimental vs. GIAO-Predicted NMR Chemical Shifts (ppm)

AtomEnvironmentExpected Experimental δ (ppm)Predicted δ (ppm)
¹HOxime (-NOH)8.0 - 9.0Calculated value for E/Z isomer
¹HAldehyde (-CH=N)7.5 - 8.5Calculated value for E/Z isomer
¹HAromatic6.8 - 7.5Calculated values for each position
¹HButoxy (-OCH₂)3.9 - 4.1Calculated value
¹HMethoxy (-OCH₃)3.8 - 4.0Calculated value
¹³COxime (C=N)145 - 155Calculated value for E/Z isomer
¹³CAromatic110 - 150Calculated values for each position
¹³CButoxy (-OCH₂)~68Calculated value
¹³CMethoxy (-OCH₃)~56Calculated value

Study of Reaction Mechanisms and Transition States in Oxime Chemistry

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers. nih.govacs.org This provides detailed mechanistic insights into how reactions proceed, including the formation and isomerization of oximes.

The formation of an oxime from its parent aldehyde (4-Butoxy-3-methoxy-benzaldehyde) and hydroxylamine (B1172632) proceeds via a two-step mechanism: nucleophilic addition of the hydroxylamine to the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the final oxime product. researchgate.netic.ac.uk DFT calculations can model this entire pathway, identifying the transition state for each step and determining the corresponding activation energies. This analysis reveals the rate-determining step and how reaction conditions, such as the presence of an acid catalyst, can influence the reaction rate by stabilizing transition states. researchgate.net

Furthermore, oximes can exist as E (anti) and Z (syn) isomers. The interconversion between these isomers, known as E/Z isomerization, can also be studied computationally. By calculating the transition state for rotation around the C=N double bond, the energy barrier for isomerization can be determined, providing information on the relative stability of the isomers and the conditions under which they might interconvert. imist.ma

Table 4: Hypothetical Energetic Profile for Oxime Formation and Isomerization (kcal/mol)

ProcessParameterDescriptionHypothetical Energy Value (kcal/mol)
Oxime Formation
Step 1: AdditionActivation Energy (ΔEₐ)Energy barrier for nucleophilic attack.10 - 15
Step 2: DehydrationActivation Energy (ΔEₐ)Energy barrier for water elimination.15 - 25
Overall ReactionReaction Energy (ΔEᵣₓₙ)Overall energy change from reactants to products.-5 to -10
E/Z Isomerization
E → ZActivation Energy (ΔEₐ)Energy barrier for rotation around the C=N bond.20 - 30
Isomer StabilityRelative Energy (ΔE)Energy difference between the more stable E and less stable Z isomer.1 - 5

The electronic nature of substituents on the benzaldehyde (B42025) ring significantly influences the reactivity of the molecule. nih.govacs.org In this compound, both the methoxy and butoxy groups are electron-donating through resonance. These groups increase the electron density on the aromatic ring and can affect the electrophilicity of the carbon atom in the C=N group.

Computational studies can quantify these effects. For instance, in reactions involving the oxime, such as cyclizations or rearrangements, the electron-donating substituents can stabilize positively charged intermediates or transition states, thereby accelerating the reaction rate. acs.org By comparing the calculated activation energies for a series of substituted benzaldehyde oximes, a quantitative relationship between the electronic properties of the substituent (often described by Hammett parameters) and the molecule's reactivity can be established. nih.gov This predictive capability is crucial for designing new molecules and reaction pathways.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the computational chemistry and quantum mechanical investigations of This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the requested sections on Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Computational Studies of Intermolecular Interactions for this specific compound.

To fulfill the user's request for a "thorough, informative, and scientifically accurate" article that "strictly adheres to the provided outline," the necessary computational studies would need to be performed and published. At present, this information is not available in the public domain.

Chemical Reactivity and Mechanistic Studies of 4 Butoxy 3 Methoxy Benzaldehyde Oxime

Hydrolysis Reactions and Regeneration of Aldehyde Precursor

Oximes, in general, are susceptible to hydrolysis under acidic conditions, which cleaves the carbon-nitrogen double bond and regenerates the parent aldehyde or ketone and hydroxylamine (B1172632). This reaction is a fundamental process for the deprotection of carbonyl groups. For 4-Butoxy-3-methoxy-benzaldehyde oxime, this reversible reaction would yield 4-Butoxy-3-methoxy-benzaldehyde.

The stability of oximes to hydrolysis is generally greater than that of imines or hydrazones. illinois.edu The regeneration of the aldehyde from the oxime is typically achieved by heating the oxime in the presence of a strong mineral acid or by using other reagents that can facilitate the cleavage of the C=NOH bond.

Table 1: Conditions for a Representative Oxime Hydrolysis

ReactantReagents/ConditionsProductReference
Generic Aromatic OximeDilute Aqueous Acid (e.g., HCl, H₂SO₄), HeatCorresponding Aromatic Aldehyde byjus.com

Beckmann Rearrangement and Formation of Amide Derivatives

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction of oximes, which transforms them into amides. organic-chemistry.orgwikipedia.org In the case of an aldoxime like this compound, this rearrangement would typically lead to the formation of a primary amide, though under certain conditions, it can be a pathway to nitrile formation. masterorganicchemistry.com However, the primary product of the Beckmann rearrangement of a ketoxime is a substituted amide. byjus.com

Catalysis of Beckmann Rearrangement

A wide variety of acidic catalysts can promote the Beckmann rearrangement. wikipedia.org Traditionally, strong Brønsted acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), and hydrochloric acid in acetic anhydride (B1165640) (the "Beckmann solution") have been employed. illinois.eduwikipedia.org Modern methods have introduced a range of other reagents to effect the rearrangement under milder conditions. These include Lewis acids, and other activating agents like tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org The use of solid acid catalysts, such as zeolites, is also a significant area of research, particularly for vapor-phase rearrangements, aiming for more environmentally benign processes. researchgate.net For a substrate like this compound, the choice of catalyst would be crucial to avoid unwanted side reactions on the substituted aromatic ring.

Table 2: Common Catalysts for the Beckmann Rearrangement

Catalyst TypeExamplesReference
Brønsted AcidsH₂SO₄, Polyphosphoric Acid (PPA) wikipedia.org
Lewis AcidsAlCl₃, BF₃·OEt₂ unive.it
Activating AgentsPCl₅, SOCl₂, TsCl, Cyanuric Chloride wikipedia.org
Solid AcidsZeolites (e.g., MFI, MEL) researchgate.net

Mechanistic Pathways of Beckmann Rearrangement

The mechanism of the Beckmann rearrangement is a well-established pathway in organic chemistry. organic-chemistry.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group positioned anti to the leaving group on the nitrogen atom. This migration step results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final amide product. byjus.commasterorganicchemistry.com The stereospecificity of the migration is a key feature of this rearrangement. wikipedia.org

Dehydration to Nitrile Derivatives

Aldoximes can be readily dehydrated to form the corresponding nitriles. This transformation is a valuable method for the synthesis of nitriles from aldehydes via the oxime intermediate. organic-chemistry.org For this compound, dehydration would yield 4-Butoxy-3-methoxy-benzonitrile.

A variety of dehydrating agents can be used to effect this conversion. Acetic anhydride is a common reagent for this purpose, often requiring elevated temperatures. google.com Other reagents reported for the dehydration of aldoximes include thionyl chloride, phosphorus pentachloride, and various modern catalytic systems that operate under milder conditions. rhhz.netresearchgate.net For instance, a one-pot method for the synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) involves the formation of the oxime followed by in-situ dehydration using an agent like thionyl chloride. google.com A similar strategy could be applied to the butoxy analog.

Reactions with Electrophiles and Nucleophiles

The oxime functional group in this compound contains both nucleophilic (the oxygen and nitrogen atoms) and electrophilic (the carbon atom of the C=N bond) centers, although the latter is less pronounced.

The lone pairs on the oxygen and nitrogen atoms allow for reaction with electrophiles. For example, acylation of the oxime oxygen with acyl chlorides can form oxime esters. researchgate.netnih.gov The aromatic ring, activated by the electron-donating methoxy (B1213986) and butoxy groups, is also susceptible to electrophilic aromatic substitution. For the closely related compound vanillin (B372448), electrophilic substitution reactions such as iodination are known to occur at the position ortho to the hydroxyl group (position 5). youtube.com

The carbon atom of the C=N bond can be subject to nucleophilic attack, although this is less common than for carbonyls. More significantly, the aromatic ring of the precursor aldehyde, 4-Butoxy-3-methoxy-benzaldehyde, can react with nucleophiles, particularly at the formyl group. The oxime itself is generally stable to nucleophilic attack at the C=N bond under neutral conditions.

Photoinduced Reactions and Radical Intermediates

The photochemistry of oximes can involve several pathways, including geometric isomerization (E/Z isomerization) and cleavage of the N-O bond to form iminyl radicals. nih.gov These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including intramolecular cyclizations and intermolecular additions. nih.gov

Electron-Transfer Mechanisms

In photosensitized reactions, the viability of an electron-transfer (ET) mechanism for a substituted benzaldehyde (B42025) oxime is contingent on its oxidation potential. nih.govacs.org Studies involving triplet sensitizers, such as triplet chloranil (B122849) (3CA), have established a general principle: an electron-transfer mechanism is favorable if the free energy for the process (ΔGET) is favorable, which typically corresponds to an oxime oxidation potential below 2.0 V. nih.govacs.org

The reaction proceeds through the formation of an iminoxyl radical, which is a key intermediate in the pathway leading to the corresponding aldehyde. nih.gov For oximes with low oxidation potentials, this radical is formed via an electron transfer-proton transfer (ET-PT) sequence. nih.govacs.org Given that the butoxy and methoxy groups at the C4 and C3 positions of this compound are both electron-donating substituents, they are expected to lower the oxidation potential of the molecule, likely placing it below the 2.0 V threshold. Consequently, this compound is predicted to favor an ET-PT mechanism in the presence of a suitable photosensitizer.

The general ET-PT pathway is as follows:

Electron Transfer: The oxime donates an electron to the excited sensitizer (B1316253), forming a radical cation.

Proton Transfer: The radical cation subsequently loses a proton to form a neutral iminoxyl radical.

This iminoxyl radical intermediate is central to the formation of the aldehyde product. nih.gov The tendency of substituents to favor either aldehyde or nitrile products from the subsequent reactions of radical intermediates has also been noted. acs.org

Table 1: Relationship Between Substituent Electronic Properties, Oxidation Potential, and Favored Reaction Mechanism for Benzaldehyde Oximes.
Substituent Type on Benzene (B151609) RingEffect on Oxidation PotentialPredicted Oxidation Potential (vs. SCE)Favored Mechanistic Pathway
Strong Electron-Donating (e.g., -OR, -NR2)Lowers< 2.0 VElectron Transfer-Proton Transfer (ET-PT)
Weak/Neutral (e.g., -H, -Alkyl)Intermediate~ 2.0 VMixed or borderline
Electron-Withdrawing (e.g., -CN, -NO2)Raises> 2.0 VHydrogen Atom Transfer (HAT)

Hydrogen Atom Transfer (HAT) Mechanisms

For substituted benzaldehyde oximes with higher oxidation potentials (greater than 2.0 V), the quenching of the triplet sensitizer occurs at rates that are largely independent of the specific substituent and the exact oxidation potential. nih.govresearchgate.net This observation points to a different operative mechanism: Hydrogen Atom Transfer (HAT). acs.org

In a HAT mechanism, a hydrogen atom (both a proton and an electron) is transferred in a single, concerted step from the oxime's hydroxyl group to the sensitizer. nih.govmdpi.com This process is primarily dependent on the O-H bond strength, which is virtually identical across the series of substituted benzaldehyde oximes. nih.govresearchgate.net This pathway also leads to the formation of the critical iminoxyl radical intermediate, which subsequently reacts to form the aldehyde product. nih.gov

While the electron-donating nature of the butoxy and methoxy groups in this compound suggests the ET-PT pathway is more probable, a HAT mechanism cannot be entirely ruled out, as the reaction conditions and the specific sensitizer used can influence the dominant pathway. The formation of nitrile byproducts is also possible and is proposed to arise from an intermediate iminoyl radical, which can be formed via direct hydrogen atom abstraction from the C-H bond of the oxime moiety. nih.govacs.org

Investigation of Oxime Metathesis Processes

Recent research has explored the acid-catalyzed dynamic exchange of oximes, a process termed oxime metathesis. rsc.orgresearchgate.net This reaction has been investigated for various aromatic oxime-ethers and provides a framework for understanding the potential reactivity of this compound in similar systems. rsc.org

The proposed mechanism for this exchange, supported by experimental and computational studies, proceeds through a 4-membered cyclic intermediate and requires an acid catalyst to lower the transition state energies. publons.comresearchgate.net The reaction involves the cleavage and reformation of N-O and C=N bonds, allowing for the exchange of substituents between two different oxime molecules.

The kinetics of the metathesis reaction are significantly influenced by the electronic nature of the substituents on the aromatic rings of the reacting oximes. researchgate.netpublons.com Studies on pairs of oximes with electron-donating groups (EDG) and electron-withdrawing groups (EWG) have demonstrated that the reaction rate can be tuned. For instance, the reaction between an oxime with a strong EDG (like methoxy) and one with a strong EWG (like nitro) proceeds efficiently. rsc.org

Given that this compound possesses two electron-donating groups, its behavior in a metathesis reaction would be analogous to that of other EDG-substituted aromatic oximes. When reacting with an EWG-substituted oxime, it would be expected to participate readily in the acid-catalyzed exchange.

Table 2: Effect of Aromatic Substituents on Acid-Catalyzed Oxime Metathesis Reaction Rates.
Reactant Pair (Oxime 1 / Oxime 2)General Reaction RateRationale
EDG / EWGFastPolar effects in the transition state stabilize the intermediate.
EDG / NeutralModerateLess electronic driving force compared to EDG/EWG pairs.
EDG / EDGSlowRepulsive electronic effects may destabilize the transition state.
EWG / EWGSlowElectron-poor nature of both reactants disfavors the formation of the key intermediate.

Advanced Materials and Catalysis Research Involving 4 Butoxy 3 Methoxy Benzaldehyde Oxime Analogues

Role as Ligands in Coordination Chemistry for Metal Ion Complexation

The oxime moiety (C=N-OH) and nearby functional groups in 4-Butoxy-3-methoxy-benzaldehyde oxime and its analogues create an ideal environment for coordinating with metal ions. These molecules can act as bidentate or polydentate ligands, forming stable complexes with various transition metals.

The synthesis of metal-oxime complexes typically involves the reaction of a Schiff base ligand, derived from the condensation of an aldehyde like vanillin (B372448) with an amine, with a metal salt in an alcoholic medium. jocpr.com For instance, new transition metal complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized using a Schiff base ligand derived from the condensation of vanillin and 2-aminophenol. jocpr.com Characterization using elemental analysis, IR, and UV/VIS spectral studies confirms the coordination of the metal ions. jocpr.com The resulting complexes often have distinct colors, sharp melting points, and are generally non-electrolytic in nature. jocpr.com Infrared spectra are crucial in confirming coordination, showing shifts in the characteristic bands of the azomethine (C=N) and phenolic (C-O) groups, along with the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jocpr.comresearchgate.net

The chelation properties of these ligands are determined by their ability to bind to metal centers through multiple atoms. In analogues derived from vanillin, coordination typically occurs through the azomethine nitrogen and the oxygen from the adjacent phenolic or methoxy (B1213986) groups. jocpr.comresearchgate.net Studies on vanillin-derived Schiff base complexes with Co(II), Ni(II), Cu(II), and Zn(II) indicate that the ligand coordinates via the imino nitrogen, phenolic oxygen, and carboxylato oxygen atoms, acting as a tridentate ligand in some cases. researchgate.net The stoichiometry of these complexes is often found to be in a 1:2 metal-to-ligand ratio. jocpr.com The geometry of the resulting complexes varies; for example, based on electronic spectral data, octahedral structures have been proposed for many Mn(II), Co(II), and Ni(II) complexes, while tetrahedral structures are assigned to Zn(II) complexes. jocpr.com The stability and coordination behavior make these metal complexes subjects of interest for their potential catalytic and biological activities.

Application as Synthetic Intermediates for Advanced Chemical Scaffolds

The oxime functionality is a versatile synthetic handle, allowing this compound and its analogues to serve as key intermediates in the construction of more complex molecular architectures, including nitrogen-containing heterocycles and dynamic polymers.

Substituted benzaldehyde (B42025) oximes are valuable precursors for synthesizing aza-heterocyclic compounds, particularly quinolines, which are important scaffolds in medicinal chemistry. researchgate.net One synthetic route involves the irradiation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes in methanol (B129727), which yields various substituted annulated quinolines. nih.gov This photochemical reaction proceeds through an E- to Z-isomerization followed by a six-pi-electron cyclization to form a dihydroquinoline intermediate, which then aromatizes. nih.gov Another approach is a three-component reaction where anilines, benzaldehydes, and amines are coupled in the presence of a ruthenium catalyst to efficiently assemble the quinoline (B57606) core. rsc.org The reaction is believed to proceed via the initial formation of an imine, followed by deaminative coupling and annulation. rsc.org These methods highlight the utility of benzaldehyde derivatives in constructing complex heterocyclic systems under various reaction conditions. rsc.orgnih.govorganic-chemistry.org

Table 1: Synthetic Methods for Aza-Heterocycles from Benzaldehyde Analogues
MethodPrecursorsKey FeaturesResulting HeterocycleReference
PhotocyclisationSubstituted 2-benzylidenecyclopentanone O-alkyloximesUV irradiation in methanol; proceeds via 6π-electron cyclization.Annulated Quinolines nih.gov
Ru-Catalyzed Deaminative CouplingAnilines, Benzaldehydes, AminesThree-component reaction; step-efficient.2,3-Disubstituted Quinolines rsc.org
OrganocatalysisSubstituted 2-chloro-3-formyl-quinolines, Hydroxylamine (B1172632) hydrochlorideMediated by aqueous ethanol (B145695) with hexamine as a catalyst.Quinoline Oximes researchgate.net

Oxime chemistry is central to the development of Covalent Adaptable Networks (CANs), a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. nih.govmdpi.comresearchgate.net This is achieved through dynamic covalent bonds that can break and reform under external stimuli like heat. researchgate.netnih.gov The oxime linkage is particularly useful due to its reversible nature, allowing for dynamic oxime exchange reactions. rsc.org

These materials, often called vitrimers, can be designed to be reprocessed, repaired, and recycled. escholarship.orgspecificpolymers.com For example, poly(oxime-ester) (POE) vitrimers have been synthesized that exhibit catalyst-free bond exchange. escholarship.org The dynamic nature of the oxime-carbamate bonds can also be harnessed to create self-healing materials. pku.edu.cn Research has demonstrated that polymers with oxime and oxanorbornene links distributed along the backbone are capable of reversible dissociation through two different pathways: oxime exchange under acidic conditions and retro-Diels-Alder reactions at high temperatures. rsc.org This dual dynamic character opens possibilities for creating stimuli-responsive materials for various advanced applications. rsc.orgrsc.org

Derivatives in Material Science Research for Optical, Electrical, or Mechanical Properties

Derivatives of this compound are being explored for their potential in creating advanced materials with tailored properties. The aromatic core and the versatile oxime group allow for modifications that can influence the final material's optical, electrical, and mechanical characteristics.

Theoretical studies on molecules like 4-hydroxy-3-methoxy-benzaldehyde oxime (vanillin oxime) have been conducted to understand their spectroscopic, optical, and nonlinear optical (NLO) properties. researchgate.net Such studies, often employing Density Functional Theory (DFT), help in predicting the suitability of these compounds for opto-electrical applications. researchgate.net Experimental work on related single crystals, such as 3-Hydroxy-4-methoxy benzaldehyde, has confirmed their optical transparency over a wide wavelength range and thermal stability, making them suitable for NLO devices. researchgate.net The presence of alkoxy groups on the benzene (B151609) ring is also known to influence the liquid crystal properties of azomethine compounds. rsc.org

The incorporation of oxime functionalities into polymer networks significantly impacts their mechanical properties. researchgate.net In hydrogels, oxime-based cross-linking can lead to self-healing capabilities and tunable mechanical strength. researchgate.net For instance, the storage modulus of oxime-containing cryogels can be substantially increased through successive freeze-thaw cycles, which enhances the degree of cross-linking. researchgate.net This increased cross-linking is also correlated with a decrease in the material's swelling capacity. researchgate.net In covalent adaptable networks, the dynamic oxime-urethane bond exchange allows for stress relaxation at elevated temperatures, enabling the material to be reprocessed and reshaped while maintaining structural integrity at service temperatures. mdpi.com

Table 2: Impact of Oxime Functionality on Material Properties
PropertyMaterial SystemKey FindingsReference
Optical3-Hydroxy-4-methoxy benzaldehyde single crystalOptically transparent in the 360-1100 nm region, indicating suitability for opto-electrical applications. researchgate.netresearchgate.net
Mechanical (Strength)Oxime-based cryogelsStorage modulus increases with more freeze-thaw cycles, demonstrating reinforcement through enhanced cross-linking. researchgate.net
Mechanical (Dynamic)Polyacrylate-based CANsOxime-urethane bonds facilitate stress relaxation and reprocessability at elevated temperatures without a catalyst. mdpi.com
Self-HealingDoubly-dynamic-covalent polymersThe reversible nature of oxime and oxanorbornene links allows for the design of self-repairable materials. rsc.org

Utilization in Analytical Chemistry as Reagents for Qualitative and Quantitative Determination

The oxime functional group, in general, is known for its ability to form stable complexes with a variety of metal ions. This characteristic has led to the development of numerous oxime-based reagents for spectrophotometric, gravimetric, and titrimetric analyses. These reagents are valued for their sensitivity and selectivity in the determination of specific metal ions. For instance, analogues such as 2-hydroxy-3-methoxy benzaldehyde oxime have been investigated for the extractive spectrophotometric determination of cerium(IV). This method relies on the formation of a colored complex between the oxime and the metal ion, with the intensity of the color being proportional to the concentration of the analyte.

Similarly, other derivatives of vanillin have been functionalized to create reagents for various analytical purposes. For example, 2-hydroxy-3-methoxybenzaldehyde (B140153) isonicotinoyl hydrazone has been successfully employed as a spectrophotometric reagent for the determination of thorium(IV). This highlights the versatility of the vanillin scaffold in the design of new analytical reagents.

Below is a comparative table of related compounds and their documented analytical applications, which underscores the research gap concerning this compound.

Compound NameAnalyte DeterminedAnalytical Method
2-Hydroxy-3-methoxy benzaldehyde oximeCerium(IV)Extractive Spectrophotometry
2-hydroxy-3-methoxybenzaldehyde isonicotinoyl hydrazoneThorium(IV)Spectrophotometry
4-Methoxybenzaldehyde (B44291) OximeAldehydesGeneral Reagent for Detection

The absence of dedicated studies on this compound in analytical chemistry suggests that its potential as a reagent for qualitative and quantitative analysis remains an open area for future investigation. Researchers may yet explore its chelating properties and chromogenic reactions with various ions and organic compounds to develop new analytical methods.

Conclusion and Future Research Directions

Summary of Current Research on 4-Butoxy-3-methoxy-benzaldehyde oxime

Currently, dedicated research focusing exclusively on this compound is not extensively documented in peer-reviewed literature. The compound is primarily recognized as a chemical entity available through commercial suppliers. Its synthesis is inferred from standard oximation reactions performed on its aldehyde precursor, 4-Butoxy-3-methoxybenzaldehyde. nih.gov This reaction typically involves treating the aldehyde with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, often in the presence of a base to neutralize the liberated acid. google.comgoogle.com Green chemistry approaches for aryl oxime synthesis, using water or even mineral water as a solvent, have also been developed and could be applied. nih.govias.ac.in The characterization of the resulting oxime would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the characteristic oxime proton, Infrared (IR) spectroscopy to identify the C=N and N-O stretching vibrations, and mass spectrometry to determine the molecular weight. researchgate.netnih.gov Given the lack of specific studies, its reactivity and potential applications remain largely theoretical and are extrapolated from the well-established chemistry of related aromatic oximes.

Unexplored Reactivity and Synthetic Opportunities for this compound

The oxime functional group is a versatile precursor for a multitude of chemical transformations, suggesting a rich and unexplored reactive landscape for this compound. researchgate.netnsf.gov

Iminyl Radical Formation: A significant area of modern oxime chemistry involves the fragmentation of the N–O bond to generate iminyl radicals. nsf.govnih.gov These highly reactive intermediates can participate in various synthetic applications, including intramolecular cyclizations to form nitrogen-containing heterocycles or intermolecular additions to π-systems. nsf.govnih.gov The generation of these radicals can be achieved under mild conditions using photoredox catalysis or transition metal-mediated processes. nsf.govmdpi.com Investigating the generation and subsequent reactivity of the iminyl radical derived from this compound could unlock novel synthetic pathways to complex molecular architectures.

Cycloaddition Reactions: Oximes and their derivatives can participate in cycloaddition reactions. For instance, cascade reactions involving in situ oxime formation, subsequent cyclization to a nitrone, and intermolecular dipolar cycloaddition can lead to the formation of complex isoxazolidines. rsc.org Exploring such cascade reactions with 4-Butoxy-3-methoxy-benzaldehyde could provide efficient routes to novel heterocyclic scaffolds.

Beckmann Rearrangement: The classic Beckmann rearrangement of ketoximes to amides is a cornerstone of oxime reactivity. While aldoximes, such as the one , typically dehydrate to nitriles under acidic conditions, exploring catalytic, milder conditions for a rearrangement-type reaction could present interesting synthetic possibilities.

Functional Group Interconversion: The oxime group can be readily converted to other important functional groups. Reduction can yield primary amines, while hydrolysis can regenerate the parent aldehyde. researchgate.net These transformations make this compound a potential intermediate for introducing amine functionalities or as a protecting group for the aldehyde.

Potential for Novel Catalyst Development Utilizing this compound Derivatives

The coordination chemistry of oximes is well-established, with the nitrogen and oxygen atoms of the hydroxyimino group capable of coordinating with various metal centers. rsc.orgresearchgate.net This ability has been harnessed to create oxime-based ligands for catalysis.

Derivatives of this compound could be designed as ligands for transition metal catalysts. The electronic properties of the aromatic ring, influenced by the butoxy and methoxy (B1213986) substituents, could modulate the catalytic activity of the metal center. Research could focus on synthesizing metal complexes incorporating this oxime or its derivatives (e.g., vic-dioximes) and evaluating their efficacy in various catalytic transformations, such as cross-coupling reactions, oxidations, or reductions. researchgate.netresearchgate.net Furthermore, the development of catalysts for the synthesis of oximes itself, for instance, using nitroxide catalysts for the aerobic oxidation of primary amines or alcohols, is an active area of research where derivatives of this compound could be relevant. globethesis.com

Integration of Computational and Experimental Methodologies in Future Studies

The synergy between computational and experimental chemistry is a powerful tool for understanding and predicting chemical behavior. nih.gov For this compound, this integrated approach could be highly beneficial.

DFT Calculations: Density Functional Theory (DFT) can be employed to investigate the compound's geometric and electronic structure. Calculations can predict spectroscopic properties (NMR, IR), which can then be compared with experimental data for structural validation. mdpi.com

Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of potential reactions, such as the formation of iminyl radicals or cycloaddition pathways. It can help identify transition states and calculate activation barriers, providing insights that can guide the design of experiments. mdpi.comrsc.org

Stereochemistry: Aromatic aldoximes can exist as E and Z isomers. Computational studies can determine the relative thermodynamic stabilities of these isomers and the energy barrier for their interconversion, which is crucial for understanding the compound's behavior and reactivity. mdpi.com Experimental techniques like X-ray crystallography could then confirm these predictions.

Bond Dissociation Energies: The bond dissociation energy (BDE) of the O-H bond is a critical parameter for understanding the formation of iminoxyl radicals. Computational methods can provide reliable estimates of this value, helping to predict the feasibility of radical-based transformations. comporgchem.com

Broader Impact of Aromatic Oxime Research in Chemical Science

Research into aromatic oximes, including specific examples like this compound, contributes to several key areas of chemical science. rsc.org

Synthetic Methodology: The development of new reactions and synthetic strategies involving oximes expands the toolkit available to organic chemists for constructing complex molecules, particularly nitrogen-containing compounds which are prevalent in pharmaceuticals and agrochemicals. researchgate.netmdpi.com

Materials Science: The unique properties of the N-O bond in oximes have been utilized in the development of dynamic materials. researchgate.net Oxime-based dynamic covalent chemistry allows for the creation of self-healing polymers, adaptable networks (CANs), and stimuli-responsive hydrogels. nsf.govrsc.org

Medicinal Chemistry: The oxime functional group is a recognized pharmacophore present in numerous biologically active compounds. researchgate.net Research into the synthesis and reactivity of new aromatic oximes can lead to the discovery of novel therapeutic agents. mdpi.com

Supramolecular Chemistry: Oxime functionality plays a significant role in supramolecular chemistry, with applications in crystal engineering and the recognition of ions and molecules. rsc.org

Q & A

Basic Question: What are the standard protocols for synthesizing 4-butoxy-3-methoxy-benzaldehyde oxime, and how is its purity confirmed?

Methodological Answer:
The synthesis typically involves condensing 4-butoxy-3-methoxy-benzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium hydroxide in ethanol/water). The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming the oxime . Post-synthesis purification involves recrystallization using solvents like ethanol or ethyl acetate. Purity is confirmed via:

  • HPLC (retention time comparison to standards).
  • NMR Spectroscopy : Distinct signals for the oxime proton (~8.5–9.5 ppm, broad) and methoxy/butoxy groups (~3.5–4.0 ppm) .
  • Melting Point Analysis : Sharp, reproducible melting points indicate high purity.

Advanced Question: How can computational modeling predict hydrogen-bonding interactions and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model hydrogen-bonding networks and reactive sites:

  • Hydrogen Bonding : The oxime (-NOH) group acts as both donor and acceptor, forming intramolecular bonds with methoxy oxygen or intermolecular interactions in crystal lattices .
  • Reactivity : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic regions. For example, the oxime nitrogen is susceptible to electrophilic attacks, while the aromatic ring participates in substitution reactions .
  • Solubility Predictions : Topological polar surface area (TPSA) calculations (~41.8 Ų) correlate with solubility in polar aprotic solvents like DMSO .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:
Referencing safety data sheets (SDS) and experimental guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How are contradictions in crystallographic data resolved during structural refinement of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) data refinement using SHELXL addresses challenges:

  • Disorder Modeling : Flexible butoxy chains often exhibit positional disorder. Partial occupancy refinement and restraints (e.g., DFIX, SIMU) stabilize thermal parameters .
  • Hydrogen Bond Ambiguities : Difference Fourier maps and Hirshfeld surface analysis distinguish true hydrogen bonds from noise .
  • Validation Tools : CheckCIF/PLATON flags outliers (e.g., bond-length mismatches), guiding manual corrections .

Basic Question: How is the oxime functional group characterized spectroscopically in this compound?

Methodological Answer:

  • IR Spectroscopy : A strong absorption band at ~3200–3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N stretch) confirms oxime formation .
  • ¹³C NMR : The carbonyl carbon (C=O, ~190 ppm in aldehyde) disappears, replaced by a C=N signal at ~150–160 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weight (e.g., 265.3 g/mol) .

Advanced Question: What mechanistic insights exist for intramolecular oxime transfer reactions involving this compound?

Methodological Answer:
Studies on acetone oxime analogs reveal:

  • Water-Mediated Pathways : Hydrolysis of oxime to regenerate the aldehyde is pH-dependent, with acid catalysis accelerating the process .
  • Tautomerization : Syn-anti isomerization of the oxime group influences reactivity. Kinetic studies (UV-Vis monitoring) show activation barriers (~60–80 kJ/mol) for tautomer interconversion .
  • Nucleophilic Additions : The oxime nitrogen reacts with electrophiles (e.g., acyl chlorides) to form imidates, monitored via in situ NMR .

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